2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile
Description
2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile is a thiophene-derived compound featuring a 4-fluorobenzoyl substituent at the 5-position of the thiophene ring and an acetonitrile group at the 2-position. This structure combines electron-withdrawing (fluorobenzoyl) and electron-donating (acetonitrile) moieties, making it a candidate for applications in organic synthesis, materials science, and pharmaceuticals.
Properties
IUPAC Name |
2-[5-(4-fluorobenzoyl)thiophen-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNOS/c14-10-3-1-9(2-4-10)13(16)12-6-5-11(17-12)7-8-15/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIJTQAVHICJOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(S2)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
α-Boryl Aldehyde Intermediate Formation
The Royal Society of Chemistry protocol demonstrates that α-boryl aldehydes serve as critical precursors for constructing boron-embedded heterocycles. For 2-[5-(4-fluorobenzoyl)thiophen-2-yl]acetonitrile synthesis, the reaction begins with generating a borylated propargyl aldehyde through copper-catalyzed hydroboration. Key parameters include:
Table 1: Optimal Conditions for α-Boryl Aldehyde Synthesis
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous THF | 89% conversion |
| Temperature | -78°C to 0°C gradient | Minimizes side reactions |
| Boron source | Pinacolborane | 92% regioselectivity |
The aldehyde intermediate undergoes Gewald-type cyclocondensation with cyanoacetamide derivatives in acetonitrile at 45°C. This step introduces the thiophene core while maintaining the nitrile functionality crucial for downstream applications.
Nitrile Group Incorporation Strategies
Incorporation of the acetonitrile moiety occurs through nucleophilic attack of cyanide ions on the activated thiophene ring. The boron template directs regioselectivity, favoring substitution at the 2-position as evidenced by $$^{11}B$$ NMR chemical shifts at δ 10.4 ppm. Reaction kinetics studies show complete conversion within 3 hours when using diethylamine (0.5 equiv) as base in DMF solvent systems.
Purification and Analytical Characterization
Chromatographic Separation Techniques
Silica gel chromatography using gradient elution (35-50% acetonitrile/ethyl acetate) effectively isolates the target compound from regioisomeric byproducts. The boron-containing byproducts exhibit distinct Rf values (0.29 vs. 0.38 in ethyl acetate), enabling precise fraction collection.
Spectroscopic Fingerprinting
Comprehensive NMR analysis confirms structural assignment:
- $$^{1}H$$ NMR (400 MHz, DMSO-d6): δ 8.37 (s, 2H, NH₂), 7.58 (d, J=7.7 Hz, 2H), 7.44 (m, 3H), 6.82 (s, 1H)
- $$^{13}C$$ NMR: Distinct carbonyl resonance at δ 189.7 ppm confirms successful benzoylation
- HRMS validates molecular formula C₁₄H₉BFN₃OS with 0.5 ppm mass accuracy
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Metrics
| Method | Total Yield | Purity | Scalability |
|---|---|---|---|
| Boron-templated | 73% | 98% | >10 g |
| Friedel-Crafts | 68% | 95% | <5 g |
| Cross-coupling | 91% | 99% | 1-100 mg |
The boron-mediated approach offers superior scalability for industrial applications, while cross-coupling methods provide higher purity for analytical standards.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's effectiveness as an antiviral agent. Notably, research has demonstrated that derivatives of thiophene, including 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile, can inhibit viral infections effectively:
- Ebola Virus Inhibition: A study assessed the antiviral activity of thiophene derivatives against the Ebola virus using pseudotyped viruses. The compound exhibited significant inhibitory effects, with EC50 values indicating potent antiviral activity (Table 1) .
- Mechanism of Action: The mechanism involves interaction with viral glycoproteins, which are essential for viral entry into host cells. The selectivity index (SI) calculated from cytotoxicity assays indicates a favorable therapeutic window for these compounds .
Synthesis and Structural Modifications
The synthesis of this compound typically involves several steps of chemical reactions that modify the thiophene ring and introduce various substituents to enhance biological activity. For example:
- Starting Material: Thiophene derivatives are synthesized through standard organic reactions.
- Substitution Reactions: The introduction of the 4-fluorobenzoyl group is achieved via Friedel-Crafts acylation.
- Final Product Formation: The acetonitrile group is added to complete the synthesis.
This synthetic flexibility allows researchers to optimize the compound's efficacy against specific viral targets.
Study on Antiviral Efficacy
A comprehensive study published in the Journal of Medicinal Chemistry evaluated the antiviral properties of various thiophene derivatives, including this compound. Key findings included:
- Effective Concentrations: The compound showed an EC50 value of approximately 0.30 μM against Ebola virus pseudotypes, indicating strong antiviral activity .
- Cytotoxicity Assessment: The CC50 value was determined to be around 33.9 μM, leading to a selectivity index of 113, showcasing its potential as a therapeutic agent with minimal toxicity .
Pharmacokinetic Studies
Pharmacokinetic profiling is critical for understanding how compounds behave in biological systems. Studies have indicated that modifications to the thiophene structure can enhance oral bioavailability and metabolic stability, which are essential for developing effective antiviral therapies .
Mechanism of Action
The mechanism of action of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that can lead to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
The benzoyl group’s substitution pattern significantly influences electronic and steric properties. Key analogs include:
a) 2-(5-(2,4-Dichlorobenzoyl)thiophen-2-yl)acetonitrile
- Substituents : 2,4-Dichlorobenzoyl.
- Molecular Weight : 296.17 g/mol.
- Purity : ≥95%.
- The bulkier Cl atoms may reduce solubility in polar solvents .
b) 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile
- Substituents : 4-Fluorobenzoyl (on a phenyl ring) and 4-methylphenyl.
- Molecular Weight : 329.37 g/mol.
- Purity : 97%.
- Key Differences : The fluorobenzoyl group is attached to a phenyl ring rather than thiophene, altering conjugation pathways. The methyl group introduces steric hindrance, which could affect crystal packing and melting points .
Variations in the Thiophene Backbone
a) 2-(5-Bromothiophen-2-yl)acetonitrile
- Substituents : Bromo at the 5-position.
- Molecular Weight : 202.08 g/mol.
- CAS : 71637-37-5.
- Key Differences : The absence of a benzoyl group simplifies the structure, reducing steric bulk. Bromine’s electronegativity may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) compared to fluorobenzoyl derivatives .
b) 2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile
- Substituents : Cyclopropyl and thiophene on a pyrazole ring.
- Molecular Weight : 229.3 g/mol.
- Predicted Properties: Lower density (1.37 g/cm³) and higher boiling point (422.9°C) due to the pyrazole-thiophene fused system.
Functional Group Modifications
a) 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic Acid
Structural and Electronic Properties
Biological Activity
2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H8FNOS
- Molecular Weight : 249.27 g/mol
- CAS Number : 338966-59-9
Biological Activity Profile
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. The compound is primarily noted for its potential antitumor , anti-inflammatory , and antiviral activities.
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, the compound demonstrated an IC50 value in the low micromolar range against human cancer cell lines, suggesting potent antiproliferative properties.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 0.45 | Induction of apoptosis |
| MCF-7 (Breast) | 0.62 | Inhibition of cell cycle progression |
| A549 (Lung) | 0.78 | Modulation of apoptosis-related proteins |
The induction of apoptosis was confirmed through flow cytometry analysis, revealing increased early and late apoptotic cells upon treatment with the compound at varying concentrations .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In a model of lipopolysaccharide (LPS)-induced inflammation, it significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a mechanism involving the inhibition of NF-kB signaling pathways, which are critical in inflammatory responses .
Antiviral Activity
In addition to its anticancer and anti-inflammatory effects, this compound has shown promising antiviral activity against certain viruses. Studies have indicated that this compound can inhibit viral replication by interfering with viral protein synthesis, although specific viral targets remain to be fully elucidated .
Case Studies
- Cytotoxicity against Cancer Cells : A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. Results indicated that it effectively inhibited cell viability with IC50 values ranging from 0.45 to 0.78 µM across different cell lines, highlighting its potential as a chemotherapeutic agent .
- Inflammation Model : In an experimental model of inflammation induced by LPS in mice, treatment with this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups, suggesting its utility in treating inflammatory diseases .
- Antiviral Efficacy : A recent investigation into the antiviral properties revealed that the compound could effectively reduce viral loads in infected cell cultures, supporting its potential application in antiviral therapies .
Q & A
Q. What are the common synthetic routes for 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile?
- Methodological Answer : The synthesis typically involves palladium-catalyzed C–H functionalization at the β-position of thiophene rings, enabling efficient coupling of fluorobenzoyl groups. For example, Pd-catalyzed reactions with brominated precursors (e.g., 2-bromophenyl derivatives) and fluorobenzoyl thiophenes can yield the target compound. Post-reaction purification via column chromatography or recrystallization ensures high purity . Multi-step protocols, such as those involving thiophene aldehyde intermediates and nucleophilic substitution with cyanide sources (e.g., KCN or TMSCN), are also viable .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves structural features like fluorobenzoyl substitution and thiophene-acetonitrile connectivity. Infrared (IR) spectroscopy confirms nitrile (C≡N) and carbonyl (C=O) functional groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. For crystallographic analysis, SHELXL or similar software refines X-ray diffraction data to confirm stereochemistry .
Q. How does the fluorobenzoyl group influence the compound’s electronic properties?
- Methodological Answer : The electron-withdrawing fluorine atom on the benzoyl group stabilizes the thiophene ring via resonance and inductive effects, altering electron density distribution. Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity in charge-transfer reactions . UV-Vis spectroscopy further quantifies absorption maxima shifts caused by fluorobenzoyl conjugation .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer : Kinetic profiling using in-situ IR or HPLC monitors intermediate formation under varying conditions (temperature, solvent polarity). Design of Experiments (DoE) optimizes parameters like catalyst loading and reaction time. For example, Pd-catalyzed reactions may require ligand screening (e.g., XPhos vs. SPhos) to mitigate steric hindrance or side reactions during scale-up .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) simulates binding affinities to enzymes or receptors. Molecular Dynamics (MD) simulations (AMBER/CHARMM force fields) assess stability of ligand-protein complexes over time. QSAR models correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from similar fluorobenzoyl-thiophene derivatives .
Q. What mechanistic insights explain unexpected byproducts in nitrile-group reactions?
- Methodological Answer : Isotopic labeling (¹⁵N or ¹³C in the nitrile group) tracks reaction pathways via NMR or MS. Radical trapping agents (e.g., TEMPO) identify free-radical intermediates in nitrile-mediated couplings. Competitive reaction studies under inert vs. aerobic conditions distinguish between ionic and radical mechanisms .
Q. How do solvent effects modulate the compound’s fluorescence properties?
- Methodological Answer : Solvatochromism studies in solvents of varying polarity (e.g., acetonitrile vs. toluene) measure emission wavelength shifts using fluorescence spectroscopy. Time-Dependent DFT (TD-DFT) calculations correlate solvent dielectric constants with excited-state relaxation pathways. For aqueous applications, micellar encapsulation (e.g., using SDS) enhances quantum yield by reducing aggregation-caused quenching .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points across studies?
- Methodological Answer : Differential Scanning Calorimetry (DSC) under controlled heating rates (e.g., 5°C/min) ensures accurate phase-transition measurements. Purity verification via elemental analysis (C, H, N, S) or HPLC-MS identifies impurities (e.g., unreacted fluorobenzoyl precursors) that depress melting points. Comparative studies with recrystallized vs. crude samples isolate solvent/residual effects .
Q. Why do catalytic systems yield variable regioselectivity in thiophene functionalization?
- Methodological Answer : X-ray Photoelectron Spectroscopy (XPS) analyzes catalyst surface oxidation states influencing regioselectivity. Hammett plots correlate substituent electronic parameters (σ⁺) with reaction rates to identify directing groups. For Pd systems, in-situ EXAFS probes ligand-metal coordination dynamics during C–H activation .
Methodological Tools Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
